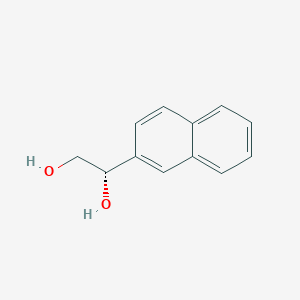

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol

Vue d'ensemble

Description

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a naphthyl group attached to a chiral center, which imparts optical activity to the molecule. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol typically involves the asymmetric reduction of 1-(2-naphthyl)-2-oxoethane. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric excess. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, which facilitates the selective reduction of the ketone to the corresponding diol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts such as enzymes that can selectively reduce the ketone to the diol with high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: Further reduction of the diol can yield the corresponding alcohols.

Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)

Major Products Formed

Oxidation: 1-(2-Naphthyl)-2,2-dione

Reduction: 1-(2-Naphthyl)-1,2-ethanol

Substitution: 1-(2-Naphthyl)-1,2-ethanediol derivatives with various functional groups

Applications De Recherche Scientifique

Asymmetric Synthesis

Ligand for Asymmetric Reactions

One of the primary applications of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is as a ligand in asymmetric synthesis. It has been utilized in the asymmetric sulfoxidation of dihydrothienopyrimidine derivatives. In this context, the compound enhances enantioselectivity, allowing for the preferential formation of one enantiomer over another, which is crucial in the synthesis of pharmaceuticals where chirality is essential .

Catalysis

Catalyst in Organic Reactions

This compound serves as a chiral Bronsted acid complex when reacted with SnCl4. This complex acts as a catalyst in various organic reactions, such as allylboration of aldehydes. The use of this compound in catalytic processes has shown to improve reaction yields and selectivity due to its chiral nature .

Synthesis of Chiral Ligands

Preparation of Chiral Bisesters

The compound is also employed in synthesizing chiral bisesters via condensation reactions with N,N-dimethylamino acids. This application highlights its role in creating complex chiral structures that are valuable in medicinal chemistry and material science .

Studies on Reaction Mechanisms

Investigation into Selectivity and Reactivity

Recent studies have focused on the Lewis-base catalyzed acylation of aromatic 1,2-ethylenediols, including this compound. Research indicates that the size and structure of the π-systems involved significantly influence reaction rates and selectivities. The findings suggest that secondary alcohols can react faster than primary alcohols under specific conditions, providing insights into reaction mechanisms that could be exploited for more efficient synthetic strategies .

Data Tables

Case Studies

Case Study 1: Asymmetric Sulfoxidation

In a study examining the use of this compound as a ligand, researchers reported enhanced enantioselectivity in the sulfoxidation of dihydrothienopyrimidine derivatives compared to traditional ligands. This improvement is attributed to the unique steric and electronic properties imparted by the naphthyl groups.

Case Study 2: Catalytic Applications

A series of experiments demonstrated that when this compound was used as a catalyst precursor with SnCl4 for allylboration reactions, there was a notable increase in product yield compared to non-chiral catalysts. This finding underscores the importance of chirality in catalytic processes.

Mécanisme D'action

The mechanism by which (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects is primarily through its interaction with enzymes and other chiral molecules. The chiral center in the compound allows it to fit into the active sites of enzymes in a specific manner, facilitating selective reactions. The molecular targets and pathways involved include various enzymes that catalyze oxidation, reduction, and substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-(-)-1-(2-Naphthyl)-1,2-ethanediol

- 1-(2-Naphthyl)-2-oxoethane

- 1-(2-Naphthyl)-1,2-ethanol

Uniqueness

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomer ®-(-)-1-(2-Naphthyl)-1,2-ethanediol. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol, also known as 1,2-di(1-naphthyl)-1,2-ethanediol, is a chiral compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in medicinal chemistry and biocatalysis.

Enzymatic Reactions and Mechanisms

This compound has been shown to act as a substrate in various enzymatic reactions. Research indicates that it can serve as an acceptor substrate for condensation enzymes, specifically SgcC5, which is involved in the biosynthesis of enediyne compounds. The enzyme exhibits regio- and stereospecific activity when catalyzing reactions involving this compound .

Key Findings:

- Substrate Specificity : SgcC5 prefers (R)-enantiomers as substrates but can utilize (S)-1-(2-naphthyl)-1,2-ethanediol under certain conditions, demonstrating its versatility .

- Catalytic Mechanism : The mechanism involves activation of the 2-hydroxyl group by a catalytic histidine residue within the enzyme's active site, facilitating ester bond formation .

Pharmacological Potential

Research has indicated that this compound may have potential applications in drug development due to its ability to interact with biological targets. For instance, studies have explored its role in the synthesis of chiral intermediates for pharmaceuticals .

Applications:

- Chiral Synthesis : It is utilized in asymmetric synthesis processes to produce various chiral compounds that are crucial in pharmaceutical applications .

- Biocatalysis : The compound has been employed in biotransformation processes using whole-cell systems to achieve high enantioselectivity in product formation .

Case Study 1: Enantioselective Resolution

A study demonstrated the use of this compound in the enantioselective resolution of racemic mixtures. Using a specific biocatalyst, researchers achieved significant selectivity for the desired enantiomer, showcasing the compound's utility in producing optically pure substances .

Case Study 2: Interaction with E. coli

Molecular docking studies have suggested that this compound exhibits binding affinity towards certain proteins in E. coli. This interaction may lead to physiological effects that could be harnessed for therapeutic purposes .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C_{16}H_{16}O_{2} |

| Molecular Weight | 256.30 g/mol |

| Enzyme Interaction | SgcC5 (condensation enzyme) |

| Key Biological Activity | Substrate for ester bond formation |

| Application | Chiral synthesis and biocatalysis |

Propriétés

IUPAC Name |

(1S)-1-naphthalen-2-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNOPZNUHSDHKZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473080 | |

| Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43210-74-8 | |

| Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.